molecular formula C24H19N3O5S B180381 4-(((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)amino)-N-(phenylcarbamoyl)benzenesulfonamide CAS No. 198649-72-8

4-(((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)amino)-N-(phenylcarbamoyl)benzenesulfonamide

Cat. No.: B180381
CAS No.: 198649-72-8
M. Wt: 461.5 g/mol
InChI Key: SOVLKXIAUDJZOS-UHFFFAOYSA-N
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Description

4-(((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)amino)-N-(phenylcarbamoyl)benzenesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a chromenyl group, a sulfonyl group, and a phenylurea moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)amino)-N-(phenylcarbamoyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the chromenyl intermediate The chromenyl intermediate is then reacted with an amine derivative to form the methylideneamino group

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)amino)-N-(phenylcarbamoyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The chromenyl group can be oxidized to form different derivatives.

    Reduction: The compound can be reduced under specific conditions to yield reduced forms.

    Substitution: The sulfonyl and phenylurea groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvents to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromenyl oxides, while substitution reactions can produce a variety of sulfonyl and phenylurea derivatives.

Scientific Research Applications

4-(((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)amino)-N-(phenylcarbamoyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)amino)-N-(phenylcarbamoyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The chromenyl group may interact with enzymes or receptors, modulating their activity. The sulfonyl and phenylurea groups can also contribute to the compound’s overall biological effects by binding to different molecular sites.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea
  • 1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiocarbamide

Uniqueness

Compared to similar compounds, 4-(((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)amino)-N-(phenylcarbamoyl)benzenesulfonamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its chromenyl group, in particular, is a distinguishing feature that contributes to its diverse applications and potential therapeutic benefits.

Properties

CAS No.

198649-72-8

Molecular Formula

C24H19N3O5S

Molecular Weight

461.5 g/mol

IUPAC Name

1-[4-[(6-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea

InChI

InChI=1S/C24H19N3O5S/c1-16-7-12-22-21(13-16)23(28)17(15-32-22)14-25-18-8-10-20(11-9-18)33(30,31)27-24(29)26-19-5-3-2-4-6-19/h2-15H,1H3,(H2,26,27,29)

InChI Key

SOVLKXIAUDJZOS-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)OC=C(C2=O)C=NC3=CC=C(C=C3)S(=O)(=O)NC(=O)NC4=CC=CC=C4

Canonical SMILES

CC1=CC2=C(C=C1)OC=C(C2=O)C=NC3=CC=C(C=C3)S(=O)(=O)NC(=O)NC4=CC=CC=C4

Synonyms

Benzenesulfonamide, 4-(((6-methyl-4-oxo-4H-1-benzopyran-3-yl)methylene )amino)-N-((phenylamino)carbonyl)-

Origin of Product

United States

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